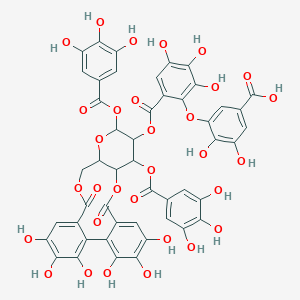
1-金刚烷羧酸乙酯
描述
Ethyl adamantane-1-carboxylate (EAC) is a synthetic compound that has a wide range of uses in the scientific research field. It is a versatile compound that can be used in a variety of applications, including as a reagent, a catalyst, and a substrate. EAC is also used in the synthesis of other compounds, as well as in the study of various biochemical and physiological processes.
科学研究应用
合成功能性金刚烷衍生物
1-金刚烷羧酸乙酯: 是合成各种功能性金刚烷衍生物的前体。这些衍生物对于创建单体至关重要,这些单体可以聚合成热稳定性和高能材料。 金刚烷类化合物的独特结构使其适合开发具有理想性能(例如增强的热稳定性和能量含量)的先进材料 .
药物化学
在药物化学领域,1-金刚烷羧酸乙酯 用于开发生物活性化合物。由于其稳定的笼状结构,它可以被掺入药物中,从而提高药物的耐久性和功效。 该化合物的衍生物因其生物活性而被探索用于治疗各种疾病的潜力 .
催化剂开发
该化合物也用于催化剂开发。其衍生物可以在催化体系中充当配体或稳定剂,提高化学反应的效率和选择性。 这在催化剂在化学品和材料生产中起关键作用的工业过程中尤其有价值 .
纳米材料生产
1-金刚烷羧酸乙酯: 在纳米材料生产中起着重要作用。 它的衍生物可以用于稳定纳米粒子,纳米粒子对于创建具有新颖性能的材料至关重要,这些材料可用于电子、光学和其他高科技应用 .
光电材料
该化合物也应用于光电领域。 它被添加到缩聚反应中以生成共轭聚合物,由于其导电能力和与光相互作用的能力,这些聚合物是光电材料的潜在候选者 .
量子化学计算
该化合物在量子化学计算中意义重大,用于研究金刚烷衍生物的电子结构。 这些研究对于理解这些化合物的化学和催化转化至关重要,可以导致新材料和技术的开发 .
作用机制
- The primary target of ethyl adamantane-1-carboxylate is not well-documented in the literature. However, it is synthesized by carboxylation of adamantane .
- It is worth noting that 1-Adamantanecarboxylic acid (the parent compound) forms mononuclear tris(carboxylate) coordination complexes with metals such as Mn, Ni, Co, and Zn .
Target of Action
Biochemical Pathways
Result of Action
未来方向
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, the future directions of Ethyl adamantane-1-carboxylate could be in these areas.
属性
IUPAC Name |
ethyl adamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEXGNJRYPOUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175109 | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2094-73-7 | |
| Record name | Ethyl 1-adamantanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl adamantane-1-carboxylate in the development of drug delivery systems?
A1: Ethyl adamantane-1-carboxylate, when incorporated into a copolymer, plays a crucial role in forming supramolecular drug carriers. [, ] Specifically, it acts as a host molecule for β-cyclodextrin (β-CD) due to their strong host-guest interaction. [, ] This interaction allows for the encapsulation of drug molecules conjugated to β-CD, forming stable supramolecular micelles for drug delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














